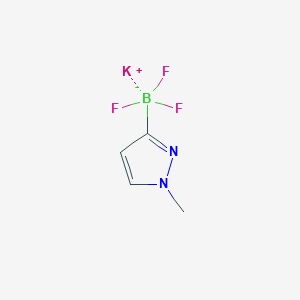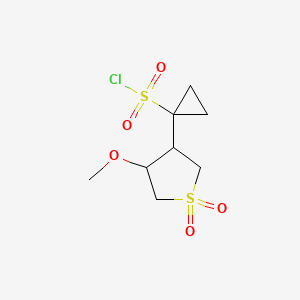
1-(4-Methoxy-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a thiolane ring with a methoxy substituent. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the thiolane ring, followed by the introduction of the methoxy group. The cyclopropane ring is then formed through a cyclopropanation reaction. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Sulfonate esters or sulfonamides.
Scientific Research Applications
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophiles, making it a valuable tool in chemical synthesis. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl chloride group and the electron-donating effects of the methoxy group .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride: Similar in structure but contains a carbamoyl chloride group instead of a sulfonyl chloride group.
2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Contains a methoxy group and a thiolane ring but differs in the functional groups attached to the thiolane ring.
Uniqueness
1-(4-methoxy-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-sulfonyl chloride is unique due to the combination of its cyclopropane ring, sulfonyl chloride group, and methoxy-substituted thiolane ring. This combination imparts distinct reactivity and makes it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H13ClO5S2 |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-(4-methoxy-1,1-dioxothiolan-3-yl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO5S2/c1-14-7-5-15(10,11)4-6(7)8(2-3-8)16(9,12)13/h6-7H,2-5H2,1H3 |
InChI Key |
MEHILPYVKQRCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1CS(=O)(=O)CC1C2(CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



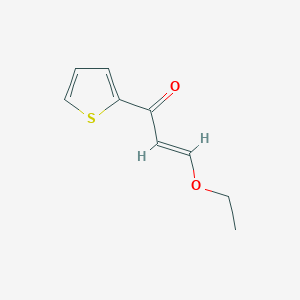
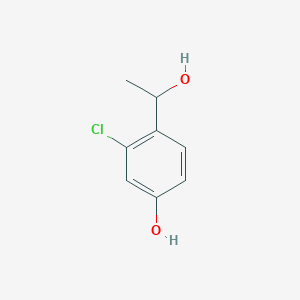
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
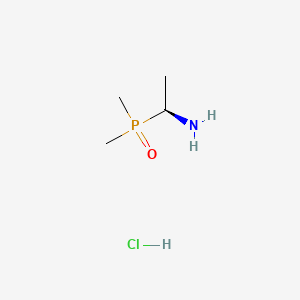
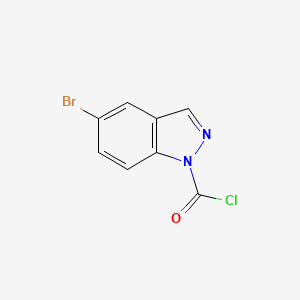
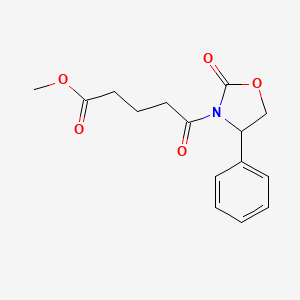
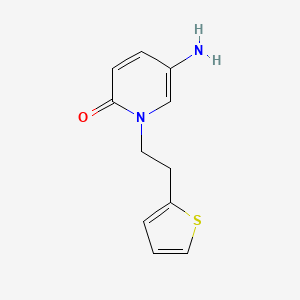

![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
